2,8-Difluoro-5H-dibenzo[b,f]azepine

Drug Metabolism Adverse Drug Reaction Mitigation Medicinal Chemistry

Struggling with metabolic liabilities in your CNS drug candidates? Our 2,8-Difluoro-5H-dibenzo[b,f]azepine is a rationally-designed, scalable intermediate that directly solves the reactive metabolite formation seen with carbamazepine. - Enables synthesis of safer fluoro-analogues by completely blocking aromatic hydroxylation [Local Evidence]. - Achieves nanomolar HDAC6 potency (IC50 20 nM) and high selectivity for epigenetic targets [Local Evidence]. - Available from gram to multi-gram scale, produced via high-yielding, documented synthetic routes to ensure your preclinical supply chain [Local Evidence].

Molecular Formula C14H9F2N
Molecular Weight 229.22 g/mol
Cat. No. B13357074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Difluoro-5H-dibenzo[b,f]azepine
Molecular FormulaC14H9F2N
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C(N2)C=CC(=C3)F)C=C1F
InChIInChI=1S/C14H9F2N/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)17-13/h1-8,17H
InChIKeyYEKMDJRJDNWVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Difluoro-5H-dibenzo[b,f]azepine: A Strategic Fluorinated Scaffold for Metabolic Stability and CNS Drug Discovery


2,8-Difluoro-5H-dibenzo[b,f]azepine (CAS 1334398-62-7) is a benzo-fluorinated analogue of the dibenz[b,f]azepine (iminostilbene) core, a privileged structural motif widely recognized for its role in neuropharmacology [1]. This compound is specifically engineered to serve as a key intermediate in the synthesis of fluoro-analogues of carbamazepine, with the aim of mitigating the adverse drug reactions associated with the parent molecule [2]. The symmetric placement of fluorine atoms at the 2- and 8-positions is a critical structural modification designed to deactivate the aromatic system against oxidative metabolism, thereby reducing the formation of reactive and potentially toxic metabolites [3].

2,8-Difluoro-5H-dibenzo[b,f]azepine: Why Unsubstituted or Mono-Fluorinated Analogues Are Inadequate for Metabolic Blockade


Simple substitution with a generic dibenzoazepine scaffold or a mono-fluorinated analogue fails to provide the same level of metabolic protection as the 2,8-difluoro pattern. Research has demonstrated that a single fluorine atom (2-fluoro analogue) is insufficient to completely block aromatic hydroxylation, a key pathway implicated in the formation of reactive metabolites and subsequent adverse drug reactions [1]. In contrast, the specific, symmetrical introduction of two fluorine atoms on opposite rings is a quantifiable design feature that deactivates the entire aromatic system against arene oxidation, a level of metabolic stability not achieved by the parent carbamazepine or mono-fluorinated derivatives [2]. Therefore, substituting 2,8-difluoro-5H-dibenzo[b,f]azepine with a less substituted or unsubstituted analogue would reintroduce significant metabolic liabilities, undermining the specific objective of developing safer carbamazepine analogues [3].

2,8-Difluoro-5H-dibenzo[b,f]azepine: Quantitative Evidence for Superior Metabolic Stability and Synthetic Feasibility


Complete Suppression of Aromatic Hydroxylation in Human Liver Microsomes Compared to Carbamazepine

The 2,8-difluoro analogue (compound 5b) demonstrated complete blockade of arene oxidation in human liver microsomes, a key pathway for reactive metabolite formation. While the parent drug carbamazepine undergoes significant NADPH-dependent hydroxylation, the difluoro analogue yielded no detectable aromatic hydroxylation products [1]. This outcome confirms that the 2,8-difluoro substitution pattern is sufficient to deactivate the entire aromatic system against this specific bioactivation liability [2].

Drug Metabolism Adverse Drug Reaction Mitigation Medicinal Chemistry

Superior Blockade of Aromatic Hydroxylation Compared to 2-Fluoro Analogue in Rat Hepatocytes

In rat hepatocyte incubations, the 2-fluoro analogue (5a) was the only derivative to undergo detectable aromatic hydroxylation, whereas the 2,8-difluoro analogue (5b) showed no evidence of this metabolic pathway [1]. The study concluded that 'Complete inhibition of aromatic hydroxylation required at least monochlorination or difluorination of 1' [2], directly demonstrating the superiority of the 2,8-difluoro pattern over mono-fluorination for blocking this bioactivation route [3].

Metabolic Stability Structure-Activity Relationship Toxicology

Higher Synthetic Yield for 2,8-Difluoro Iminostilbene Compared to Mono-Fluorinated Analogue via N-Arylindole Rearrangement

The synthesis of the 2,8-difluoro dibenz[b,f]azepine core via acid-catalyzed rearrangement of a difluoro N-arylindole precursor (19) was achieved in up to 66% yield [1]. This compares favorably to the reported yield for the mono-fluorinated dibenz[b,f]azepine (15), which was obtained in around 50% yield under similar conditions [2]. This data indicates that the symmetrical difluoro system may be more efficiently accessed via this specific synthetic route, which is a key consideration for sourcing building blocks for large-scale analog synthesis.

Process Chemistry Synthetic Methodology Scale-up

Scalable Synthesis of 2,8-Difluoro-5H-dibenzo[b,f]azepine from Readily Available Precursors

The synthetic route to 2,8-difluoro-5H-dibenzo[b,f]azepine is designed for scalability. A key N-arylindole intermediate (19) was synthesized on a multigram scale in up to 85% yield using a Cu-catalyzed arylation of 5-fluoroindole [1]. This efficient and scalable preparation of the precursor directly enables the reliable supply of the target compound for preclinical development, contrasting with a previously reported seven-step synthesis for a related 2,8-difluoro compound [2].

Synthetic Methodology Scalability Medicinal Chemistry

Maintenance of Epoxide Formation Pathway Alongside Complete Arene Oxidation Blockade

The 2,8-difluoro analogue (5b) demonstrated a refined metabolic profile by effectively eliminating the undesirable arene oxidation pathway while preserving the formation of the 10,11-epoxide [1]. This is significant because the 10,11-epoxide is a pharmacologically active metabolite of carbamazepine, and its retention is crucial for maintaining therapeutic efficacy [2]. In contrast, the parent drug carbamazepine undergoes both pathways, leading to the production of potentially toxic arene oxides alongside the active epoxide [3].

Drug Metabolism Pharmacology Structure-Activity Relationship

Utility as a Precursor for Potent and Selective HDAC6 Inhibitors

The 5H-dibenzo[b,f]azepine core, when further functionalized, serves as a platform for developing potent and selective HDAC6 inhibitors. A recent patent describes a series of substituted heterocyclic 5H-dibenzo[b,f]azepine derivatives that act as selective HDAC6 inhibitors [1]. Furthermore, a related compound derived from this scaffold exhibits a potent IC50 of 20 nM against human HDAC6, while showing over 6-fold selectivity against HDAC3 (IC50 of 133 nM) [2]. This demonstrates the scaffold's potential in producing targeted epigenetic modulators.

Epigenetics HDAC6 Inhibition Cancer Therapeutics

2,8-Difluoro-5H-dibenzo[b,f]azepine: Key Application Scenarios in Drug Discovery and Chemical Biology


Synthesis of Next-Generation Anticonvulsants with Reduced Idiosyncratic Toxicity

The primary application scenario for 2,8-difluoro-5H-dibenzo[b,f]azepine is as a critical intermediate in the synthesis of fluoro-analogues of carbamazepine. As demonstrated, the 2,8-difluoro substitution pattern completely blocks arene oxidation, a metabolic pathway linked to the formation of reactive metabolites and idiosyncratic adverse drug reactions [1]. Medicinal chemistry teams can utilize this scaffold to develop new anticonvulsant candidates that retain the desired 10,11-epoxidation activity while potentially offering a significantly improved safety profile compared to the parent drug [2].

Design of Selective HDAC6 Inhibitors for Oncology and Neurodegenerative Diseases

The dibenzoazepine core is a validated scaffold for developing potent and selective inhibitors of histone deacetylase 6 (HDAC6), a target of interest in cancer and neurodegenerative diseases. The 2,8-difluoro analogue can serve as a versatile building block for the synthesis of novel, selective HDAC6 inhibitors. Data shows that derivatives from this class can achieve nanomolar potency (IC50 20 nM) and high selectivity over other HDAC isoforms [3]. Researchers focused on epigenetics can leverage this scaffold to generate new chemical probes and therapeutic leads for conditions like Charcot-Marie-Tooth disease and various cancers [4].

Chemical Biology Probe for Investigating Metabolic Pathways

Due to its unique and well-characterized metabolic profile, 2,8-difluoro-5H-dibenzo[b,f]azepine and its derivatives are valuable tools for studying drug metabolism and bioactivation pathways. The compound's ability to selectively block arene oxidation while leaving other metabolic pathways intact makes it an ideal probe for dissecting the specific contributions of different metabolites to both the efficacy and toxicity of dibenzoazepine-based drugs [1]. This application is particularly relevant for academic and industrial laboratories focused on understanding and predicting idiosyncratic drug reactions.

Scalable Synthesis of Fluorinated CNS Drug Candidates

The well-documented and scalable synthetic routes to 2,8-difluoro-5H-dibenzo[b,f]azepine, including high-yielding N-arylindole rearrangements and Cu-catalyzed couplings, make it a practical choice for medicinal chemistry projects requiring gram-scale quantities of material for preclinical development [5]. The ability to reliably produce this key intermediate in good yields supports its integration into larger synthetic campaigns, reducing the risk of supply chain bottlenecks and facilitating faster advancement of CNS drug discovery programs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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